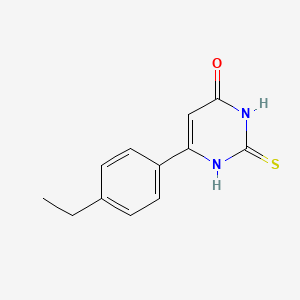
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Vue d'ensemble
Description
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane is an organic compound featuring a cyclobutane ring substituted with bromomethyl and methanesulfonylmethyl groups. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of the bromomethyl group: This can be done via bromination of a methyl group attached to the cyclobutane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of the methanesulfonylmethyl group: This can be achieved by reacting the corresponding alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane can undergo various types of reactions:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and reduction reactions: The methanesulfonylmethyl group can be involved in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used.
Elimination: Strong bases like potassium tert-butoxide can induce elimination.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide compound.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane can be used in various scientific research applications:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceuticals due to its reactivity.
Material science: Possible applications in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane in chemical reactions involves the reactivity of the bromomethyl and methanesulfonylmethyl groups. The bromomethyl group can act as a leaving group in substitution reactions, while the methanesulfonylmethyl group can participate in various transformations due to the electron-withdrawing nature of the sulfonyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1-(methanesulfonylmethyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methylsulfonylmethyl)cyclopentane: Similar functional groups but with a cyclopentane ring instead of cyclobutane.
Uniqueness
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
IUPAC Name |
1-(bromomethyl)-1-(methylsulfonylmethyl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGMVDVRUYIXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)




![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)


![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)
